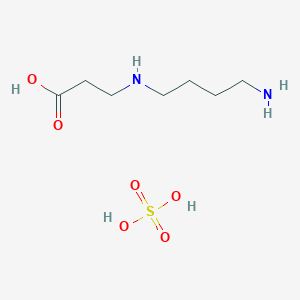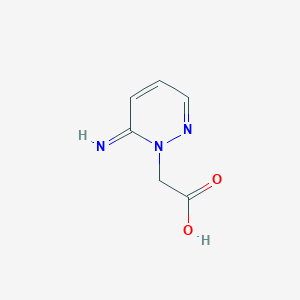![molecular formula C17H16N2O2 B13886010 4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)
4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol is an organic compound that features a quinoline moiety attached to a phenol ring through an aminomethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol typically involves the reaction of 4-methoxyphenol with quinoline derivatives under specific conditions. One common method includes the use of a Schiff base reaction, where 4-methoxyphenol reacts with quinoline-3-carbaldehyde in the presence of a suitable catalyst to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol is not fully understood, but it is believed to interact with various molecular targets due to its quinoline and phenol moieties. These interactions may involve binding to enzymes or receptors, leading to changes in cellular pathways and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-[(phenylamino)methyl]phenol: Similar structure but with a phenyl group instead of a quinoline moiety.
4-Methoxy-2-[(quinolin-5-ylamino)methyl]phenol: Similar structure but with the quinoline moiety attached at a different position.
Uniqueness
4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol is unique due to the specific positioning of the quinoline moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H16N2O2 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
4-methoxy-2-[(quinolin-3-ylamino)methyl]phenol |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-6-7-17(20)13(9-15)10-18-14-8-12-4-2-3-5-16(12)19-11-14/h2-9,11,18,20H,10H2,1H3 |
Clave InChI |
RFZFEZNJMBMEKN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)CNC2=CC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)

![Tert-butyl 1-[3-[(3-acetyloxy-4-methoxy-4-oxobutanethioyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate](/img/structure/B13885956.png)






![2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B13885990.png)



